Home > Products > Screening Compounds P39492 > Lapatinib-13C2,15N Ditosylate
Lapatinib-13C2,15N Ditosylate -

Lapatinib-13C2,15N Ditosylate

Catalog Number: EVT-13965754
CAS Number:
Molecular Formula: C36H34ClFN4O7S2
Molecular Weight: 756.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lapatinib-13C2,15N Ditosylate is a stable isotope-labeled compound derived from Lapatinib, which is an antineoplastic agent primarily used in the treatment of breast cancer. The compound is characterized by its molecular formula C4113C2H42ClFN315NO10S3C_{41}^{13}C_2H_{42}ClFN_{3}^{15}NO_{10}S_3 and has a molecular weight of 928.44 g/mol. It is classified as a reversible dual inhibitor of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2) tyrosine kinases, making it significant in cancer therapy .

Source

Lapatinib-13C2,15N Ditosylate is derived from Lapatinib, which was developed by GlaxoSmithKline and is marketed under the trade name Tykerb. The compound is synthesized for research purposes and can be sourced from various chemical suppliers specializing in stable isotope-labeled compounds .

Classification

This compound falls under the category of stable isotope-labeled compounds, specifically designed for use in pharmacokinetic studies and metabolic research. Its isotopic labeling allows for enhanced tracking of drug metabolism and distribution in biological systems .

Synthesis Analysis

Methods

The synthesis of Lapatinib-13C2,15N Ditosylate involves several intricate steps, primarily focusing on the construction of the quinazoline ring system and subsequent modifications to introduce the stable isotopes[^2^].

Technical Details

  1. Key Intermediates: The synthesis begins with the preparation of various intermediates through nucleophilic substitution and biaryl cross-coupling reactions.
  2. Meerwein Reaction: A notable method employed is the Meerwein reaction, which facilitates the formation of aryl C-C bonds without relying on costly boronate coupling chemistry .
  3. Final Coupling: The final steps involve coupling reactions that yield the desired product, ensuring scalability and cost-effectiveness for industrial production.
Molecular Structure Analysis

Structure

Lapatinib-13C2,15N Ditosylate features a complex molecular structure characterized by multiple functional groups including a quinazoline core, a methoxy group, and sulfonate moieties. The incorporation of stable isotopes 13C^{13}C and 15N^{15}N enhances its utility in analytical applications.

Data

  • Molecular Formula: C4113C2H42ClFN315NO10S3C_{41}^{13}C_2H_{42}ClFN_{3}^{15}NO_{10}S_3
  • Molecular Weight: 928.44 g/mol
  • CAS Number: 1246819-08-8
  • SMILES Representation: CC1=CC=C(S(=O)(O)=O)C=C1.FC2=CC(COC(C(Cl)=C3)=CC=C3NC4=NC=NC5=CC=C(C6=CC=C(C[^{15}NH][^{13}CH_2][^{13}CH_2]S(C)(=O)=O)O6)C=C54)=CC=C2 .
Chemical Reactions Analysis

Reactions

Lapatinib-13C2,15N Ditosylate undergoes various chemical reactions that are essential for its synthesis and metabolic studies:

  1. Oxidation: Catalyzed by enzymes such as CYP3A4, leading to N- and α-carbon oxidation products.
  2. Reduction: Involves reducing specific functional groups using agents like sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions are crucial in forming the quinazoline ring .

Technical Details

  • Common Reagents:
    • Oxidizing agents (e.g., hydrogen peroxide)
    • Reducing agents (e.g., sodium borohydride)
    • Aniline derivatives for substitution reactions .
Mechanism of Action

Lapatinib functions as a reversible inhibitor targeting both EGFR and HER2 tyrosine kinases. The mechanism involves binding to the ATP-binding site of these receptors, thereby inhibiting their phosphorylation and subsequent signaling pathways that promote tumor growth.

Process

  1. Binding Affinity: Lapatinib exhibits high binding affinity to EGFR with an IC50 value of approximately 10.8 nM and to HER2 with an IC50 value around 9.8 nM.
  2. Signal Transduction Inhibition: By blocking these receptors, Lapatinib disrupts downstream signaling pathways essential for cell proliferation and survival in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.403 g/mL at 20.84 °C
  • Boiling Point: 750.7 °C at 760 mmHg
  • Melting Point: Ranges from 237 °C to 239 °C
  • Flash Point: 68 °F .

Chemical Properties

  • Solubility: Lapatinib is generally soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be stored at -20 °C for long-term preservation.
Applications

Lapatinib-13C2,15N Ditosylate is primarily used in scientific research, particularly in studies related to cancer pharmacology and drug metabolism. Its stable isotopes allow researchers to track metabolic pathways and understand drug interactions within biological systems more effectively.

Scientific Uses

  1. Pharmacokinetic Studies: Used to investigate absorption, distribution, metabolism, and excretion (ADME) profiles of Lapatinib.
  2. Metabolite Identification: Helps in identifying metabolites formed during drug metabolism.
  3. Biological Research: Assists in understanding receptor interactions and signaling pathways involved in cancer progression .
Isotopic Labeling Strategies in Tyrosine Kinase Inhibitor Development

Rationale for ¹³C and ¹⁵N Incorporation in Lapatinib Analogues

The strategic incorporation of stable isotopes (¹³C and ¹⁵N) into lapatinib ditosylate addresses critical limitations in quantifying this tyrosine kinase inhibitor and tracking its metabolic fate. Lapatinib-¹³C₂,¹⁵N ditosylate (chemical formula: C₄₁¹³C₂H₄₂ClFN³¹⁵NO₁₀S₃; molecular weight: 928.44 g/mol) features isotopic enrichment at the ethylene linker group connecting the quinazoline core to the sulfonamide moiety [5] [9] [10]. This molecular design leverages three key advantages:

  • Correcting Interindividual Variability: As a highly protein-bound drug (>99%), lapatinib exhibits significant variability in extraction recovery (16–70%) across patient plasma samples. Isotope-labeled internal standards (e.g., lapatinib-d₃ or ¹³C/¹⁵N analogues) compensate for matrix effects and recovery differences during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring measurement accuracy unattainable with non-isotope internal standards like zileuton [6].
  • Metabolic Pathway Elucidation: The ¹³C/¹⁵N labels provide tracer atoms for detecting and structurally characterizing metabolites without radioactive hazards. This facilitates studies on cytochrome P450 (CYP3A4/5)-mediated oxidative metabolism, which generates reactive intermediates implicated in lapatinib-induced hepatotoxicity [1] [8].
  • Pharmacokinetic Precision: Therapeutic drug monitoring requires overcoming signal suppression/enhancement from co-eluting matrix components. The co-elution of isotope-labeled lapatinib with its unlabeled counterpart ensures identical chromatographic behavior, enabling robust correction of ion suppression effects in clinical LC-MS/MS assays [6].

Table 1: Structural and Isotopic Characteristics of Lapatinib-¹³C₂,¹⁵N Ditosylate

PropertyLapatinib-¹³C₂,¹⁵N DitosylateUnlabeled Lapatinib Ditosylate
Molecular FormulaC₄₁¹³C₂H₄₂ClFN³¹⁵NO₁₀S₃C₄₃H₄₂ClFN₄O₁₀S₃
Molecular Weight (g/mol)928.44923.46
Isotope Positions¹³C: Ethylene carbons; ¹⁵N: Sulfonamide nitrogenNone
CAS Number1246819-08-8388082-77-7
Primary UseInternal standard for LC-MS/MS; Metabolic tracerActive pharmaceutical ingredient

Position-Specific Isotope Placement and Metabolic Tracing Efficiency

The selectivity in isotope placement within lapatinib-¹³C₂,¹⁵N ditosylate is engineered to maximize insights into metabolic hotspots. The ¹³C labels reside within the ethylene bridge (–¹³CH₂–¹³CH₂–), while the ¹⁵N label is incorporated into the sulfonamide nitrogen (–SO₂–¹⁵NH–) [5] [9]. This positioning targets two high-impact metabolic pathways:

  • O-Dealkylation Metabolism: CYP3A4 catalyzes O-debenzylation at the ethylene glycol linker, producing a catechol metabolite. Subsequent oxidation forms electrophilic quinone imines capable of glutathione adduction or protein binding. The ¹³C₂-labeled ethylene bridge enables precise tracking of this bioactivation pathway, as fragmentation in MS/MS retains the isotopes in diagnostic product ions (e.g., m/z 581 → m/z 365 for unlabeled lapatinib) [1] [8].
  • Sulfonamide Stability: The ¹⁵N label directly reports on sulfonamide cleavage—a minor but pharmacokinetically relevant pathway. Intact ¹⁵N in excreted metabolites confirms systemic stability of this functional group, while its loss indicates enzymatic N-dealkylation or hydrolysis [1] [10].

Metabolic tracing studies using human hepatocyte models (e.g., HepaRG cells) demonstrate that the ¹³C₂-labeled ethylene fragment persists in >90% of phase I metabolites, including O-desmethyl lapatinib and quinone imine-glutathione conjugates. This high retention rate underscores the molecular design’s efficacy in capturing primary metabolic routes [1] [8].

Table 2: Metabolic Pathways Tracked via Position-Specific Isotopes in Lapatinib-¹³C₂,¹⁵N

Metabolic PathwayKey Enzyme(s)Isotopically Labeled FragmentsTracing Efficiency
O-DealkylationCYP3A4/5¹³C₂-ethylene fragment>90% retention in O-debenzylated metabolites
Quinone Imine FormationCYP3A4 + non-enzymatic oxidation¹³C₂-labeled catecholDetected as glutathione adducts
Sulfonamide CleavageCYP2C8/19¹⁵N-sulfonamide<5% of total metabolism
N-DealkylationCYP3A4Loss of ¹³C₂/¹⁵N moietyConfirmed via ¹⁵N-containing fragments

Comparative Analysis of Stable Isotope vs. Radiolabeled Lapatinib Derivatives

Stable isotope-labeled (¹³C/¹⁵N) and radiolabeled ([¹⁴C]) lapatinib derivatives serve complementary but distinct roles in drug development. The 250 mg single-dose human mass balance study using [¹⁴C]lapatinib (specific activity: 0.356 μCi/mg) provided foundational excretion data: 81% recovery in feces (27% as parent drug) and <2% in urine over 168 hours [1]. However, this approach faces inherent limitations:

  • Handling and Regulatory Constraints: [¹⁴C]lapatinib requires radiation safety protocols (e.g., specialized waste disposal, shielded analytical equipment), increasing study costs and complexity. In contrast, lapatinib-¹³C₂,¹⁵N ditosylate poses no radiological hazards, simplifying clinical and laboratory workflows [1] [9].
  • Analytical Resolution: Radiolabel detection quantifies total drug-related material but cannot differentiate parent drug from metabolites without complementary chromatography. Stable isotopes enable metabolite-specific tracking via high-resolution MS/MS. For example, the ¹³C₂ tag permits unambiguous identification of circulating O-dealkylated metabolites without interference from endogenous compounds [6] [10].
  • Sensitivity in Mechanistic Studies: LC-MS/MS analysis using lapatinib-¹³C₂,¹⁵N as an internal standard achieves lower quantification limits (5 ng/ml) than accelerator mass spectrometry (AMS) typically used for [¹⁴C] studies. This sensitivity is crucial for therapeutic drug monitoring in cancer patients, where plasma concentrations vary >3-fold due to variable absorption and CYP3A4 activity [6].

Table 3: Analytical Comparison of Isotopic Lapatinib Forms

ParameterLapatinib-¹³C₂,¹⁵N Ditosylate[¹⁴C]Lapatinib
Detection MethodLC-MS/MS (MRM: m/z 587→367)Accelerator Mass Spectrometry (AMS) or liquid scintillation
Sensitivity (LLOQ)5 ng/mL in plasma~1 ng/mL (limited by specific activity)
Metabolite IdentificationStructural resolution via MS/MS fragmentationRequires chromatographic separation
Safety ProfileNon-radioactive; standard handlingRequires radiation safety protocols
Half-Life of LabelStable (no decay)5,730 years (β-emitter)
Primary ApplicationQuantitative bioanalysis; Metabolic mechanism studiesMass balance; Absorption/excretion studies

The synergistic use of both techniques maximizes data completeness: radiolabels provide exhaustive mass balance, while stable isotopes deliver molecular specificity for pharmacokinetic and mechanistic insights. Recent advances in high-resolution MS have shifted focus toward stable isotopes due to their versatility in clinical and preclinical settings [1] [6] [9].

Properties

Product Name

Lapatinib-13C2,15N Ditosylate

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid

Molecular Formula

C36H34ClFN4O7S2

Molecular Weight

756.2 g/mol

InChI

InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)/i11+1,12+1,32+1;

InChI Key

OZDXXJABMOYNGY-OSUMFKEWSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)[13CH2][13CH2][15NH]CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.